molecular formula C13H18BrNO2 B1526612 tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate CAS No. 1177558-43-8

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate

Cat. No.: B1526612
CAS No.: 1177558-43-8
M. Wt: 300.19 g/mol
InChI Key: GUXCZFWXGCVURT-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate (CAS: 1177558-43-8) is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine scaffold substituted with bromine and methyl groups at the 5- and 2-positions of the phenyl ring, respectively. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of 300.19 g/mol . The Boc group enhances stability and facilitates selective deprotection in multi-step organic syntheses.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-5-6-11(14)7-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXCZFWXGCVURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-43-8
Record name tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate
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Preparation Methods

Starting Materials and Key Intermediates

  • 5-Bromo-2-methylbenzylamine is the typical aromatic amine precursor.
  • Protection of the amine group is achieved using di-tert-butyl dicarbonate (Boc₂O) or tert-butyl isocyanate .
  • Bases such as triethylamine or sodium hydride are used to neutralize generated acids and drive the reaction forward.

Typical Synthetic Procedure

Step Description Reagents and Conditions Notes
1 Preparation of 5-bromo-2-methylbenzylamine (if not commercially available) Bromination of 2-methylbenzylamine or reduction of corresponding nitrile Bromination typically uses bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 5-position
2 Carbamate formation (carbamoylation) React 5-bromo-2-methylbenzylamine with di-tert-butyl dicarbonate (1.2–1.5 equiv) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine as base, at 0–25°C Reaction progress monitored by thin-layer chromatography (TLC); reaction is exothermic and may require cooling
3 Purification Column chromatography using ethyl acetate/hexane gradient Yields typically >80% under optimized conditions

Alternative Methods

  • Use of tert-butyl isocyanate with a base (e.g., triethylamine) to directly form the carbamate.
  • In some cases, Curtius rearrangement conditions employing diphenylphosphoryl azide (DPPA) have been used to introduce tert-butyl carbamate groups in related compounds, though this is more common in complex molecule synthesis.

Critical Parameters Affecting Yield and Purity

Parameter Effect Optimal Range/Notes
Stoichiometry of Boc₂O Excess Boc₂O (1.2–1.5 equiv) improves yield Avoid large excess to minimize side reactions
Temperature Reaction is exothermic; maintain 0–25°C Cooling recommended during addition
Solvent Aprotic solvents like DCM or THF preferred Solvent choice affects solubility and reaction rate
pH Control Avoid acidic conditions that cause premature deprotection Use of base like triethylamine essential
Reaction Time Typically 12–24 hours for completion Monitor by TLC or HPLC

Characterization Techniques for Confirmation of Structure and Purity

Technique Purpose Typical Observations for tert-Butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate
¹H NMR Confirm proton environments tert-butyl group singlet at δ 1.2–1.4 ppm; aromatic protons at δ 6.5–7.5 ppm; benzylic CH₂ signals
¹³C NMR Confirm carbon environments Carbamate carbonyl at δ 155–160 ppm; tert-butyl carbons around δ 28 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak [M+H]⁺ at m/z ~316 (C₁₃H₁₇BrNO₂)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% using C18 column with acetonitrile/water mobile phase
Thin-Layer Chromatography (TLC) Reaction monitoring Rf values depend on solvent system; used for quick checks

Research Findings and Industrial Considerations

  • Industrial synthesis often adapts the above methods to continuous flow reactors for scale-up, improving reproducibility and safety during bromination and carbamoylation steps.
  • The use of automated systems and rigorous quality control ensures high purity and batch-to-batch consistency.
  • Literature reports indicate that maintaining strict control over reaction temperature and stoichiometry is essential for optimizing yield and minimizing side products.
  • Related carbamate syntheses involving brominated aromatic amines have been successfully achieved using di-tert-butyl dicarbonate and triethylamine in THF or DCM, supporting the applicability of these methods to the target compound.

Summary Table: Preparation Methods for this compound

Method Starting Material Reagents Conditions Yield Notes
Boc Protection 5-bromo-2-methylbenzylamine Di-tert-butyl dicarbonate, triethylamine DCM or THF, 0–25°C, 12–24 h >80% Most common, scalable
Carbamoylation 5-bromo-2-methylbenzylamine tert-Butyl isocyanate, base Aprotic solvent, room temp Moderate to high Alternative approach
Curtius Rearrangement (related compounds) Acid chloride precursor DPPA, triethylamine, t-butanol/toluene 100°C, 12–20 h ~60% More complex, less common

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating the compound with the nucleophile in a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include oxidized carbamates and corresponding acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Anticancer Agents : The compound has been explored for its potential role in the development of anticancer drugs. Its structural analogs have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Anti-inflammatory Drugs : Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them suitable for treating conditions such as arthritis and other inflammatory disorders.
  • Neuroprotective Agents : Some studies suggest that the compound could be beneficial in developing neuroprotective drugs aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The biological activity of this compound is under investigation, with preliminary studies indicating potential interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical in disease processes.
  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlights the synthesis of a series of carbamates, including this compound, demonstrating significant cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Research : Research presented at a pharmaceutical conference indicated that derivatives of this compound exhibited promising anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications.
  • Neuroprotective Studies : Investigations into neuroprotective properties have shown that certain analogs could inhibit neuroinflammation, providing a basis for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-methylbenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in the 5-bromo-2-methylphenyl substitution, which contrasts with analogues bearing diverse substituents (Table 1). Key differences include:

  • Halogen placement : Bromine at the 5-position (target compound) vs. 4-bromo (e.g., 41ε, 41ζ) or 2-bromo (e.g., tert-butyl (2-bromo-3-fluorobenzyl)carbamate) .
  • Molecular weight : Ranges from 300.19 g/mol (target) to 331.18 g/mol (41ε, with bromo, fluoro, and methoxy groups) .
Table 1. Comparison of Key tert-Butyl N-(Substituted Phenylmethyl)carbamates
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Yield Key Application
Target Compound 5-Bromo-2-methylphenyl C₁₃H₁₈BrNO₂ 300.19 Not reported Intermediate in organic synthesis
41ε 4-Bromo-2-fluoro-3-methoxyphenyl C₁₃H₁₆BrFNO₃ 331.18 Colorless oil 23% Ligand for VHL E3 ubiquitin ligase
41ζ 4-Bromo-3,5-dimethoxyphenyl C₁₄H₁₉BrNO₄ 345.21 Not reported Ligand synthesis
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate 2-Bromo-3-fluorophenyl C₁₂H₁₄BrFNO₂ 304.15 Yellow oil 56.6% Intermediate in cascade reactions
tert-Butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]carbamate 6-Bromo-1,3-benzodioxol-5-yl C₁₃H₁₄BrNO₄ 336.16 White solid 72.6% Cross-coupling precursor

Functional and Application-Based Differences

  • Ligand Design : Compounds like 41ε and 41ζ are tailored for binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, where substituent polarity (e.g., methoxy) and halogen size (bromo) modulate affinity . The target compound’s 2-methyl group may reduce binding efficiency compared to smaller halogens.
  • Enzyme Inhibition : Analogues in (e.g., tert-butyl 2,4-difluorobenzylcarbamate) serve as precursors for DENV NS5 RdRp inhibitors, where fluorine’s electronegativity enhances target interaction . Bromine in the target compound could offer distinct electronic profiles for analogous targets.
  • Cross-Coupling Utility : Brominated carbamates (e.g., ) are pivotal in forming carbon-carbon bonds. The target compound’s bromine at the 5-position may favor coupling at the 4-position, while the 2-methyl group could hinder ortho reactivity .

Research Findings and Trends

  • Substituent Position Matters : Bromine at the 4-position (e.g., 41ζ) often facilitates higher yields in reductive amination than 5-bromo derivatives, possibly due to reduced steric interference .
  • Microwave Synthesis Efficiency : Microwave-assisted cross-coupling () achieves higher yields (72.6%) compared to conventional heating (56.6% in ), highlighting methodological advancements .
  • Steric Effects on Reactivity : Ortho-substituted derivatives (e.g., 2-methyl in the target compound) generally exhibit lower reactivity in nucleophilic substitutions, necessitating longer reaction times or higher temperatures .

Biological Activity

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a carbamate moiety, with a 5-bromo-2-methylphenyl substituent. This structure is significant as the presence of halogens (like bromine) can influence the compound's reactivity and biological interactions.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom can enhance binding affinity, while the carbamate group can undergo hydrolysis to release active intermediates, which may exert biological effects through various pathways .

Antimicrobial Properties

Research indicates that carbamate derivatives exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . The specific activity of this compound against various microorganisms remains an area for further investigation.

Anticancer Potential

Carbamate compounds have been explored for their anticancer properties. The structure of this compound suggests potential activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation . Preliminary data from SAR studies indicate that modifications to the phenyl ring can enhance cytotoxic effects against specific cancer types .

Study 1: Antimicrobial Activity

In a recent study evaluating various carbamate derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, with an MIC (minimum inhibitory concentration) of 50 µg/mL against Staphylococcus aureus .

Study 2: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of several carbamates on human cancer cell lines. This compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, suggesting significant potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Bromine Substitution : The presence of bromine at the 5-position enhances biological activity compared to non-halogenated analogs.
  • Tert-butyl Group : This bulky group may contribute to lipophilicity, potentially improving membrane permeability and bioavailability.
  • Phenolic Modifications : Variations in the phenolic substituents have been shown to affect potency, indicating that careful design is crucial for optimizing therapeutic effects .

Q & A

Q. How can the synthesis of tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate be optimized for high yield and purity?

Methodological Answer: Synthesis typically involves coupling 5-bromo-2-methylbenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:

  • Temperature control : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reaction efficiency .
  • Catalyst/base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilic attack on Boc₂O .
  • Workup : Extract unreacted reagents with aqueous washes (e.g., NaHCO₃) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the bromo and methyl substituents on the phenyl ring (e.g., δ ~7.3 ppm for aromatic protons, δ ~77 ppm for tert-butyl carbons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic pattern (distinct for bromine) .
  • X-ray Crystallography : Resolve solid-state conformation using SHELX programs, particularly for assessing steric effects of the tert-butyl group .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres (N₂/Ar) to prevent tert-butyl group cleavage .
  • Light sensitivity : Protect from UV exposure to avoid bromine-mediated degradation (use amber glassware) .
  • Hydrolysis : Susceptible to acidic/basic conditions; avoid aqueous solvents unless stabilized (e.g., pH 6–7 buffers) .

Q. What role does the tert-butyl carbamate group play in medicinal chemistry applications?

Methodological Answer:

  • Protecting group : Temporarily masks amines during multi-step syntheses (e.g., peptide coupling), later removed via TFA .
  • Bioavailability enhancement : The hydrophobic tert-butyl group improves membrane permeability in drug candidates .
  • Targeted delivery : Used in prodrug designs, where enzymatic cleavage releases active amines .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare NMR/MS data with structurally analogous compounds (e.g., tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate) .
  • Dynamic effects : Account for rotameric splitting in NMR (common with tert-butyl groups) using variable-temperature (VT) NMR .
  • Crystallographic validation : Resolve ambiguities in regiochemistry via X-ray analysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in related carbamates?

Methodological Answer:

  • Electrophilic aromatic substitution (EAS) : Bromine (Br₂/FeBr₃) favors para positions relative to electron-donating groups (e.g., methyl), but steric hindrance from tert-butyl can redirect to meta .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and transition states to rationalize observed regiochemistry .

Q. How can computational methods predict the reactivity of tert-butyl carbamates in enzymatic environments?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes to predict metabolic sites (e.g., tert-butyl vs. carbamate cleavage) .
  • MD simulations (GROMACS) : Assess conformational flexibility in aqueous vs. lipid bilayers to model membrane penetration .

Q. What strategies mitigate side reactions during coupling with heterocyclic amines?

Methodological Answer:

  • Activation reagents : Use HATU or EDCI/HOBt to suppress racemization in peptide-like couplings .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 10 min at 100°C) to minimize decomposition .
  • Protecting group tuning : Replace tert-butyl with photolabile groups (e.g., nitroveratryl) for controlled deprotection .

Q. How do halogen-bonding interactions influence the solid-state packing of brominated carbamates?

Methodological Answer:

  • X-ray analysis : Bromine acts as a halogen bond donor to carbonyl oxygen, stabilizing crystal lattices (distance ~3.3 Å) .
  • Hirshfeld surface analysis : Quantify Br···O interactions vs. van der Waals contacts using CrystalExplorer .

Q. What experimental and computational approaches resolve contradictions in kinetic vs. thermodynamic reaction outcomes?

Methodological Answer:

  • Kinetic control : Low temperatures (–78°C) favor less stable intermediates (e.g., ortho-substituted products) .
  • DFT-based transition state analysis : Compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .
  • In situ monitoring (ReactIR) : Track intermediate formation to identify rate-determining steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate
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tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate

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